molecular formula C11H20N2O2 B2706356 endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane CAS No. 1614256-81-3

endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane

Cat. No.: B2706356
CAS No.: 1614256-81-3
M. Wt: 212.293
InChI Key: WULUIRLXYWAJQJ-BRPSZJMVSA-N
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Description

Endo-6-(Boc-amino)-3-azabicyclo[311]heptane is a bicyclic compound featuring a tert-butoxycarbonyl (Boc) protected amino group

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets. More research is needed to understand how these environmental factors influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane typically involves the protection of the amino group using tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The Boc-protected amine is then subjected to a series of reactions to form the bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of high-performance materials and polymers

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane is unique due to its specific bicyclic structure and the presence of a Boc-protected amino group. This combination of features makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

tert-butyl N-[(1R,5S)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-7-4-8(9)6-12-5-7/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+,9?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULUIRLXYWAJQJ-JVHMLUBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CC1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1[C@@H]2C[C@H]1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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